molecular formula C19H14BrN3O2S B11597341 (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11597341
M. Wt: 428.3 g/mol
InChI Key: XJSHEHSJXAMWCY-YBEGLDIGSA-N
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Description

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a brominated benzylidene group and a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazolotriazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the brominated benzylidene group: This step involves the reaction of the thiazolotriazole intermediate with a brominated benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with a similar structure and reactivity.

Uniqueness

What sets (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of a brominated benzylidene group and a methoxy substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H14BrN3O2S

Molecular Weight

428.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H14BrN3O2S/c1-11-5-3-4-6-14(11)17-21-19-23(22-17)18(24)16(26-19)10-12-9-13(20)7-8-15(12)25-2/h3-10H,1-2H3/b16-10-

InChI Key

XJSHEHSJXAMWCY-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=N2

Origin of Product

United States

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